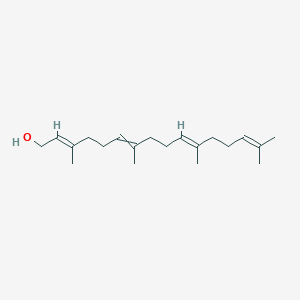
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol
Overview
Description
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol, also known as geranylgeraniol, is a naturally occurring diterpene alcohol. It is a key intermediate in the biosynthesis of various important biomolecules, including carotenoids, sterols, and tocopherols. This compound is characterized by its four isoprene units, which contribute to its extensive conjugated double-bond system, making it a significant molecule in both biological and industrial contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol can be achieved through several methods. One common approach involves the use of geranylgeranyl pyrophosphate as a starting material. This compound undergoes hydrolysis to yield geranylgeraniol. The reaction typically requires acidic or enzymatic conditions to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils or through microbial fermentation processes. The latter method utilizes genetically engineered microorganisms to produce the compound in large quantities, offering a sustainable and efficient production route .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The double bonds in the molecule can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Geranylgeranial or geranylgeranoic acid.
Reduction: Fully saturated analogs of geranylgeraniol.
Substitution: Geranylgeranyl chloride.
Scientific Research Applications
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the study of cell signaling pathways and membrane biology.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol involves its incorporation into biological membranes, affecting their fluidity and function. It also serves as a precursor for the synthesis of geranylgeranyl pyrophosphate, which is crucial for the prenylation of proteins. This post-translational modification is essential for the proper localization and function of various proteins involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Farnesol: Another isoprenoid alcohol with three isoprene units.
Geraniol: A monoterpenoid alcohol with two isoprene units.
Phytol: A diterpene alcohol similar in structure but with different biological functions.
Uniqueness
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol is unique due to its four isoprene units, which provide a more extensive conjugated system compared to farnesol and geraniol. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry[10][10].
Properties
IUPAC Name |
(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13?,20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWRZIEWCUBN-DYCNYEKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=CCC/C(=C/CO)/C)C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B8071464.png)
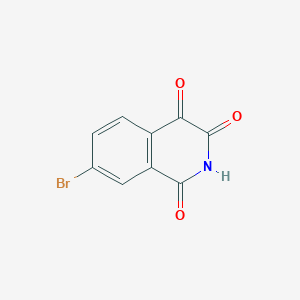
![Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8071479.png)
![7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B8071486.png)
![trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B8071488.png)
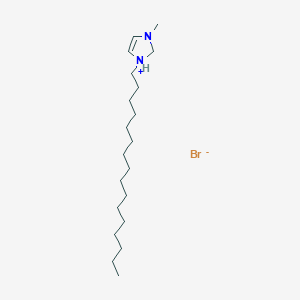
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate](/img/structure/B8071502.png)
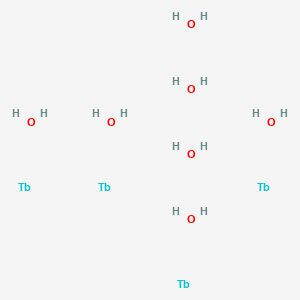
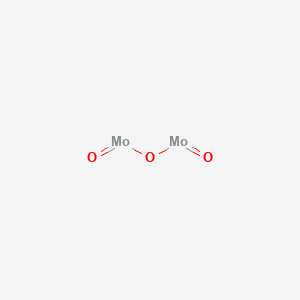
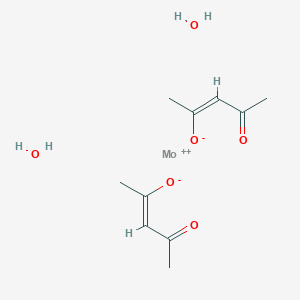
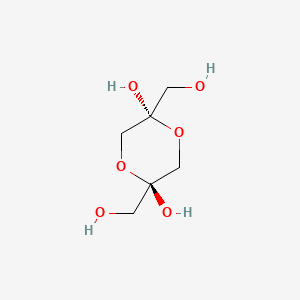
![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)

![but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B8071568.png)
